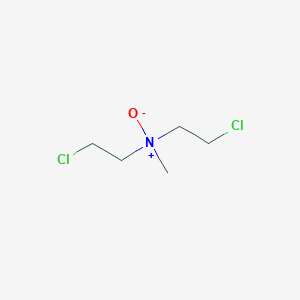
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide, also known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size, and improve the quality of fruits and vegetables.
Mechanism of Action
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide acts as a cytokinin, which is a plant hormone that promotes cell division and elongation. It has been shown to stimulate the activity of enzymes involved in cell division, such as cyclin-dependent kinases. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also increases the production of auxins, which are hormones that regulate plant growth and development.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, which leads to an increase in plant growth and yield. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also increases the accumulation of carbohydrates and amino acids in plants, which improves the quality of fruits and vegetables.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide in lab experiments is that it is a relatively stable compound that can be easily synthesized. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide also has a long half-life, which allows for a sustained effect on plant growth and development. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide is that it can be toxic to some plant species at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide. One area of interest is the development of new 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide analogs that have improved efficacy and specificity. Another area of research is the use of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide in combination with other plant growth regulators to optimize plant growth and development. Finally, there is a need for more research on the environmental impact of 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide, particularly on soil microorganisms and other non-target organisms.
Synthesis Methods
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide can be synthesized by reacting 4-chloro-2-methylphenol with isobutyraldehyde to form 2-(4-chloro-2-methylphenoxy)propanal. This intermediate is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)propanohydrazide. Finally, the isobutyraldehyde is added to the reaction mixture to form 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit size and yield in a variety of crops, including grapes, kiwifruit, and tomatoes. 2-(4-chloro-2-methylphenoxy)-N'-(1-methylethylidene)propanohydrazide has also been used to improve the quality of fruits and vegetables, such as increasing the sugar content in grapes and improving the color of strawberries.
properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(propan-2-ylideneamino)propanamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-8(2)15-16-13(17)10(4)18-12-6-5-11(14)7-9(12)3/h5-7,10H,1-4H3,(H,16,17) |
InChI Key |
TVDPYMGJNUKNFP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)

![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
